molecular formula C14H13IO3S B3369591 2-Iodo-4-methylphenyl 4-methylphenylsulfonate CAS No. 24045-96-3

2-Iodo-4-methylphenyl 4-methylphenylsulfonate

Cat. No.: B3369591
CAS No.: 24045-96-3
M. Wt: 388.22 g/mol
InChI Key: FWLUIDKVMQBHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds, particularly aryl iodides, are pivotal intermediates in synthetic organic chemistry. The carbon-iodine (C-I) bond, being the weakest among the carbon-halogen bonds, is highly susceptible to oxidative addition with transition metal catalysts, most notably palladium. This reactivity makes aryl iodides premier substrates for a vast array of cross-coupling reactions. evitachem.com

Prominent examples of such transformations include the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines) reactions. These methods provide powerful and versatile strategies for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular structures from readily available precursors. evitachem.com The ability to introduce a wide variety of substituents onto an aromatic ring via the intermediacy of an iodo group underscores the significance of this class of compounds.

Role of Aryl Sulfonates as Activated Leaving Groups in Organic Transformations

Aryl sulfonates, such as tosylates (p-toluenesulfonates) and mesylates, are highly effective leaving groups in a variety of organic reactions. The sulfonate group is the conjugate base of a strong acid, which makes it a weak base and therefore an excellent nucleofuge. This property renders the aromatic carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.

Historically, aryl sulfonates have been employed as alternatives to aryl halides in nucleophilic aromatic substitution (SNAr) reactions, particularly when strong electron-withdrawing groups are present on the ring. More recently, their utility has expanded significantly to include transition metal-catalyzed cross-coupling reactions. While less reactive than aryl iodides and bromides, aryl tosylates can participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, often under slightly more forcing conditions or with specialized catalyst systems. This reactivity provides a valuable synthetic alternative, especially when selectivity between different leaving groups is required.

Structural and Electronic Considerations of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate

The structure of this compound incorporates both a highly reactive aryl iodide and a less reactive but still versatile aryl tosylate leaving group on the same aromatic ring. The key structural features are:

An Iodide Group: Located at the 2-position of the p-cresol-derived ring.

A Tosylate Group: Esterified to the phenolic oxygen at the 1-position.

A Methyl Group: Situated at the 4-position, para to the tosylate.

Ortho Relationship: The iodo and tosylate groups are positioned ortho to each other.

This specific arrangement of functional groups has significant electronic and steric implications. The tosylate group is strongly electron-withdrawing, which can influence the reactivity of the C-I bond. Conversely, the bulky nature of the ortho-iodo group can sterically hinder reactions at the tosylate position. The most significant aspect of this structure is the differential reactivity of the C-I and the C-OTs bonds. In transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will undergo oxidative addition to a low-valent metal center (like Pd(0)) under much milder conditions than the C-OTs bond. This difference in reactivity is the key to its utility as a substrate for sequential, site-selective functionalization.

Overview of Research Trajectories for Multifunctional Aromatic Substrates

The goal is to identify or develop catalyst systems that can discriminate between these leaving groups with high fidelity. For a molecule like this compound, the research focus would be on performing a cross-coupling reaction selectively at the C-I bond while leaving the C-OTs bond intact. The resulting product, now containing a tosylate group, can then be subjected to a second, different cross-coupling reaction to introduce another substituent at that position. This one-pot or sequential approach allows for the rapid generation of highly substituted, complex aromatic structures from a single starting material.

Scope and Objectives of Research on this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests clear research objectives. The primary scope of research on this compound would be to establish it as a versatile building block for the synthesis of ortho-disubstituted toluene (B28343) derivatives.

The main objectives would include:

Developing Efficient Synthesis: Establishing a reliable and high-yielding protocol for the synthesis of this compound from commercially available precursors like p-cresol.

Exploring Chemoselective C-I Functionalization: Systematically investigating a range of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.) to determine the optimal conditions for selective reaction at the C-I bond.

Investigating Subsequent C-OTs Functionalization: Taking the products from the first coupling step and exploring the conditions required to effect a second cross-coupling at the remaining tosylate position.

Demonstrating Synthetic Utility: Applying the developed sequential functionalization methodology to the synthesis of target molecules with interesting biological or material properties, such as pharmaceuticals, molecular probes, or ligands.

Detailed Research Findings: Reactivity of Analogous Ortho-Haloaryl Sulfonates

Due to the limited specific research data on this compound, we can infer its reactivity from studies on analogous ortho-haloaryl sulfonate systems. The general principle of chemoselectivity in palladium-catalyzed cross-coupling reactions dictates that the reactivity of the leaving group follows the order: I > Br > OTf > Cl > OTs. This established hierarchy allows for predictable, site-selective reactions on di-functionalized aromatic rings.

For a substrate like the title compound, one would expect the first cross-coupling to occur exclusively at the C-I bond. For instance, in a Suzuki-Miyaura coupling, a boronic acid would be coupled at the 2-position under standard palladium catalysis, leaving the tosylate at the 1-position untouched. Subsequently, by employing a more active catalyst system or more forcing reaction conditions (e.g., higher temperature, stronger base, or specialized ligands), a second Suzuki-Miyaura coupling could be performed at the tosylate position.

The table below presents representative examples of sequential cross-coupling reactions on analogous di-functionalized aromatic compounds, illustrating the principle of chemoselectivity that would be applicable to this compound.

Starting MaterialReaction 1 ConditionsIntermediate ProductReaction 2 ConditionsFinal ProductYield (Step 1)Yield (Step 2)
1-Bromo-2-iodobenzenePhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C2-Bromo-1,1'-biphenyl4-MeO-PhB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 110 °C4'-Methoxy-[1,1':2',1''-terphenyl]95%88%
1-Iodo-4-(trifluoromethyl)benzenePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 25 °C1-(Phenylethynyl)-4-(trifluoromethyl)benzene--92%-
4-Chlorophenyl tosylatePhenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, Dioxane, 100 °C[1,1'-Biphenyl]-4-yl 4-methylbenzenesulfonate--85%-
1-Iodo-2-bromobenzeneMorpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C4-(2-Bromophenyl)morpholinePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 100 °C4-(2-(Phenylethynyl)phenyl)morpholine90%78%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodo-4-methylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO3S/c1-10-3-6-12(7-4-10)19(16,17)18-14-8-5-11(2)9-13(14)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLUIDKVMQBHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472951
Record name 2-Iodo-4-methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24045-96-3
Record name 2-Iodo-4-methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodo 4 Methylphenyl 4 Methylphenylsulfonate and Analogous Structures

Strategies for the Construction of Aryl Sulfonate Linkages

The formation of the aryl sulfonate ester bond is a critical step in the synthesis of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate. This linkage is typically forged by reacting a phenol with a sulfonyl chloride. The two principal strategies for this transformation are electrophilic sulfonylation of phenols and, less commonly for aryl variants, nucleophilic displacement routes.

Electrophilic Sulfonylation Approaches

The most prevalent and direct method for synthesizing aryl sulfonates is the electrophilic sulfonylation of a corresponding phenol. oup.com This reaction involves treating a phenol with an arenesulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. oup.comrsc.org The base, commonly a tertiary amine like triethylamine or pyridine, serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. oup.com The phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonate ester.

The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature. rsc.org While traditionally requiring several hours to reach completion, modern variations of this method aim to improve efficiency. tandfonline.com For instance, microwave-assisted syntheses have been shown to dramatically reduce reaction times to mere minutes, often under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.com These protocols are applicable to a wide array of phenols, including those with both electron-donating and electron-withdrawing substituents. tandfonline.comorganic-chemistry.org

Table 1: Comparison of Conditions for Aryl Tosylate Synthesis from Phenols

Method Reagents Conditions Reaction Time Advantages
Conventional Phenol, Tosyl Chloride, Pyridine or Et3N Dichloromethane, Room Temp. 12-16 hours Well-established, widely used. oup.comtandfonline.com
Microwave-Assisted Phenol, Tosyl Chloride, Base Solvent-free, Microwave heating Several minutes Rapid, environmentally friendly, high yields. tandfonline.com

| Eco-Friendly | Phenol, Tosyl Chloride, NaOH or K2CO3 | THF/Water | < 1 hour | Chromatography-free, mild conditions. organic-chemistry.org |

Nucleophilic Displacement Routes to Sulfonate Esters

While the sulfonylation of phenols is the standard approach for aryl sulfonates, the formation of sulfonate esters can also be achieved through nucleophilic substitution pathways. In a general sense, alcohols are converted into sulfonate esters (tosylates, mesylates, triflates) to transform the poor hydroxyl leaving group into a very good one for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com The stability of the resulting sulfonate anion, due to charge delocalization through resonance, makes it an excellent leaving group. periodicchemistry.com

More innovative routes that directly form the sulfonate ester via nucleophilic attack are also being developed. One such strategy involves the activation of tertiary sulfonamides. Under the influence of reagents like trichloroisocyanuric acid (TCCA) and a strong Brønsted acid such as triflic acid (TfOH), tertiary sulfonamides can generate highly electrophilic sulfonamide salts in situ. acs.org These activated intermediates readily undergo nucleophilic substitution by alcohols to yield the corresponding sulfonate esters under mild conditions. acs.org This method is notable for being transition-metal-free and demonstrating broad substrate applicability. acs.org

Another novel approach utilizes electrochemistry to generate alkoxysulfonyl radical species from inorganic sulfites and alcohols. nih.gov These radicals can then be trapped by alkenes in a difunctionalization reaction to produce various sulfonate esters. nih.gov Although these methods are more commonly applied to the synthesis of alkyl sulfonates, they represent the expanding toolkit available for the construction of sulfonate ester linkages.

Regioselective Iodination of Aromatic Systems

The synthesis of the target molecule requires the specific placement of an iodine atom at the C2 position of the 4-methylphenol (p-cresol) scaffold. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. ucalgary.ca Since the para-position is occupied by the methyl group, substitution is directed to the two equivalent ortho-positions. Achieving high regioselectivity for mono-iodination at one of these positions is paramount.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for achieving exclusive ortho-functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation of the adjacent ortho-position. wikipedia.orgnih.gov The resulting aryllithium intermediate can then be trapped by a suitable electrophile.

For phenols, the hydroxyl group itself is too acidic and must be converted into a more robust DMG. O-Aryl carbamates, particularly N,N-diethylcarbamates, are among the most effective DMGs. nih.gov The synthesis proceeds by converting the starting phenol (p-cresol) into its O-aryl carbamate derivative. This derivative is then treated with a strong base like s-butyllithium in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C). researchgate.net This generates a lithiated species specifically at the ortho-position to the carbamate group. researchgate.net Quenching this aryllithium with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom with high regioselectivity. researchgate.net The final step involves the mild alkaline hydrolysis of the carbamate group to reveal the free phenol, yielding 2-iodo-4-methylphenol. researchgate.net

Electrophilic Aromatic Iodination with Controlled Regioselectivity

Direct electrophilic iodination of phenols offers a more atom-economical route, though controlling selectivity can be challenging. ucalgary.ca The strong activating nature of the hydroxyl group can lead to polysubstitution. mlsu.ac.in Furthermore, elemental iodine (I₂) itself is often not reactive enough for efficient substitution and typically requires activation. wikipedia.orglibretexts.org

Activation can be achieved by using an oxidizing agent (e.g., hydrogen peroxide, nitric acid) to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent. wikipedia.orglibretexts.org Alternatively, iodination of highly activated rings like phenols can proceed by converting iodine into a different active species, such as hypoiodous acid (HOI), in a mildly basic solution. manac-inc.co.jp

A widely used and effective method for the controlled mono-iodination of phenols involves N-iodosuccinimide (NIS). nih.govresearchgate.net The reactivity and selectivity of NIS can be enhanced by the addition of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid. researchgate.netorganic-chemistry.org These reagents can achieve mild and highly regioselective mono-iodination of phenol analogues, yielding the desired ortho-iodo product from a para-substituted starting material like p-cresol. researchgate.net The choice of solvent can also play a crucial role in controlling the outcome of the reaction. nih.gov

Table 2: Comparison of Regioselective Iodination Methods for p-Cresol

Method Reagents Key Features Selectivity
Directed Ortho-Metalation (DoM) 1. Protection (e.g., as carbamate)2. s-BuLi/TMEDA3. I₂4. Deprotection Multi-step process, requires cryogenic temperatures. Excellent ortho-selectivity. wikipedia.orgresearchgate.net
Electrophilic Iodination N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (PTSA) Single step, mild room temperature conditions. High to excellent ortho-selectivity. researchgate.net

| Oxidative Iodination | KI, H₂O₂, Strong Acid (e.g., H₂SO₄) | Uses inexpensive reagents. | Good selectivity for electron-rich arenes. organic-chemistry.org |

Convergent Synthesis of this compound

A convergent synthesis is the most logical approach for constructing this compound. This strategy involves the independent synthesis of the two key building blocks—the iodinated phenol and the sulfonyl chloride—followed by their final coupling.

The synthetic sequence is as follows:

Preparation of 2-Iodo-4-methylphenol : The synthesis begins with the commercially available starting material, p-cresol (4-methylphenol). Regioselective iodination is performed at one of the ortho-positions to the hydroxyl group. As detailed in section 2.2, this can be accomplished either through a multi-step directed ortho-metalation protocol or, more directly, via electrophilic iodination using a reagent system like N-iodosuccinimide and an acid catalyst. researchgate.netresearchgate.net

Coupling Reaction : The prepared 2-Iodo-4-methylphenol is then subjected to an electrophilic sulfonylation reaction. It is treated with 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride) in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane. rsc.org The nucleophilic oxygen of the iodophenol attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of the desired aryl sulfonate ester linkage and yielding the final product, this compound. oup.com

This convergent approach allows for the efficient and controlled construction of the target molecule by breaking it down into two key, manageable transformations: a regioselective C-H iodination and a classic O-sulfonylation.

Synthesis from Pre-functionalized Phenols and Sulfonyl Chlorides

The most direct and widely employed method for the synthesis of this compound involves the esterification reaction between a pre-functionalized phenol, 2-iodo-4-methylphenol, and an aryl sulfonyl chloride, namely p-toluenesulfonyl chloride (tosyl chloride). This reaction, often referred to as tosylation, is a standard procedure for converting a hydroxyl group into an excellent leaving group. studylib.net

The general reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Precursor Synthesis: 2-Iodo-4-methylphenol

The synthesis of the key phenolic precursor can be achieved through several methods. A common approach is the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction. For 2-iodo-4-methylphenol, the synthesis starts from 2-amino-4-methylphenol. The amine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt. Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide, yields the desired 2-iodo-4-methylphenol. nih.gov

Another route is the direct electrophilic iodination of 4-methylphenol (p-cresol). The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. studylib.net Since the para position is already occupied by the methyl group, iodination occurs at one of the ortho positions. Various iodinating reagents and conditions can be employed, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide) or N-iodosuccinimide. scielo.brresearchgate.netsemanticscholar.org

Esterification Reaction

Once the 2-iodo-4-methylphenol is obtained, it is reacted with p-toluenesulfonyl chloride. The choice of base and solvent is crucial for the success of the reaction. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium hydroxide or potassium carbonate. nih.gov The reaction is often performed in aprotic solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate. researchgate.netnih.gov

A representative procedure involves dissolving the phenol in dichloromethane with triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride at room temperature. researchgate.net The mixture is typically stirred overnight to ensure complete reaction. An aqueous workup is then performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification, usually by crystallization or column chromatography.

Reactant 1Reactant 2BaseSolventTypical ConditionsRef.
PhenolTosyl ChlorideTriethylamineDichloromethaneRoom temp, overnight researchgate.net
PhenolTosyl ChlorideNaOH or K2CO3THFVaries with substrate nih.gov
AlcoholTosyl ChloridePyridineDichloromethane0 °C to room temp
2-amino-4-methylphenol1. NaNO2, HCl 2. KI-Water0-5 °C then heat nih.gov
p-CresolIodine, H2O2-WaterRoom temp or 50 °C scielo.brresearchgate.net

Alternative Synthetic Pathways Employing Cross-Coupling Strategies

While the direct condensation of phenols and sulfonyl chlorides is the most common route to aryl sulfonates, modern cross-coupling reactions offer powerful alternative strategies, particularly for the synthesis of the key precursors. Direct cross-coupling to form the aryl-O-sulfonyl bond is not a prevalent strategy, as sulfonates are more commonly used as leaving groups in such reactions. dicp.ac.cn However, palladium- and copper-catalyzed reactions are instrumental in synthesizing the aryl iodide and aryl sulfonyl precursors from different starting materials.

Synthesis of Aryl Iodide Precursors

Cross-coupling methods are not typically used for the direct synthesis of 2-iodo-4-methylphenol itself, as electrophilic iodination and Sandmeyer reactions are highly effective. However, related aryl iodides can be synthesized via halogen exchange reactions, where an aryl bromide or chloride is converted to an aryl iodide under metal catalysis, often referred to as an aromatic Finkelstein reaction.

Synthesis of Aryl Sulfonyl Precursors via Cross-Coupling

A significant alternative approach involves the synthesis of the sulfonyl moiety using transition metal catalysis. Instead of starting with chlorosulfonic acid, these methods often begin with an aryl halide or boronic acid and a sulfur dioxide source or surrogate.

Palladium-Catalyzed Sulfonylation: Arylboronic acids can be converted into their corresponding arylsulfonyl chlorides through a palladium-catalyzed reaction with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with a chlorinating agent. nih.govresearchgate.net This allows for the construction of the p-toluenesulfonyl chloride precursor from p-tolylboronic acid.

Palladium- and Copper-Catalyzed Sulfination: A related strategy is the palladium- or copper-catalyzed sulfination of aryl halides (e.g., p-iodotoluene or p-bromotoluene) with a sulfinate salt or a masked sulfinate reagent. nih.govnih.govbohrium.com The resulting aryl sulfinates can then be oxidized to the corresponding sulfonyl chloride or used directly in other transformations. For instance, a copper-catalyzed method allows the synthesis of masked aryl sulfinates from aryl iodides under mild, base-free conditions. nih.gov

These cross-coupling pathways provide a modular and functional-group-tolerant alternative for accessing the necessary sulfonyl chloride precursors, which can then be reacted with the phenol as described in section 2.3.1. This approach is particularly valuable when the desired sulfonyl chloride is not commercially available or is difficult to prepare by traditional electrophilic aromatic substitution methods.

Coupling PartnersCatalystKey ReagentProduct TypeRef.
Arylboronic Acid + SO2 sourcePalladiumN-ChlorosuccinimideArylsulfonyl Chloride nih.gov
Aryl Halide + Sulfinate SaltPalladium-Aryl Sulfinate nih.govbohrium.com
Aryl Iodide + Masked SulfinateCopperSodium 1-methyl 3-sulfinopropanoateMasked Aryl Sulfinate nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of Aryl Iodides and Sulfonates

Optimizing reaction conditions is paramount for maximizing yields, minimizing side products, and ensuring the scalability and efficiency of a synthetic process. For the synthesis of this compound, optimization efforts focus on both the formation of the aryl iodide precursor and the final sulfonate esterification step.

Optimization of Aryl Iodide Synthesis

The synthesis of 2-iodo-4-methylphenol, whether by electrophilic iodination or the Sandmeyer reaction, can be fine-tuned.

Electrophilic Iodination: In the direct iodination of p-cresol, key parameters include the stoichiometry of the iodinating agent and the oxidant, temperature, and reaction time. Using iodine and hydrogen peroxide in water, for example, allows for a greener process. Studies on similar phenols have shown that adjusting the equivalents of iodine and H2O2 can significantly impact the yield and selectivity, minimizing the formation of di-iodinated byproducts. scielo.brresearchgate.net The reaction temperature can also be increased to drive the reaction to completion, though this may also increase side product formation. scielo.br

Sandmeyer Reaction: The classic Sandmeyer reaction for converting 2-amino-4-methylphenol to the iodide involves the careful control of temperature during diazotization (typically 0–5 °C) to prevent decomposition of the unstable diazonium salt. The rate of addition of sodium nitrite is critical. Optimization can also involve the choice of acid and the iodide source. acs.orgacs.org Modern variations aim to avoid corrosive acids and harsh conditions, for instance, by using arylhydrazines with iodine in DMSO, which plays a dual role as oxidant and iodination reagent source. acs.orgacs.org Optimization of this latter process involved screening solvents, bases, and iodine equivalents, with the final optimized conditions using 1.0 equivalent of I2 in a minimal amount of DMSO at 60 °C, achieving yields up to 92%. acs.org

Optimization of Sulfonate Ester Synthesis (Tosylation)

The esterification of a phenol with tosyl chloride is a well-understood reaction, but its efficiency is highly dependent on the chosen conditions. Key parameters for optimization include the base, solvent, temperature, and molar ratio of reactants.

Choice of Base: The base's strength and nucleophilicity are important. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions. While pyridine and triethylamine are common, studies have shown that for different phenols, inorganic bases like K2CO3 (for stronger acidic phenols) or NaOH (for weaker acidic phenols) can be optimal, leading to high-purity products without the need for chromatography. nih.gov

Molar Ratio and Reaction Time: The stoichiometry of the reactants is a critical factor. Using an excess of the sulfonyl chloride can ensure complete consumption of the valuable phenol, but can also complicate purification. The optimal molar ratio of sulfonyl chloride to the hydroxyl group, the amount of base, and the reaction time are often interconnected. Statistical design methods, such as the Doehlert matrix, have been used to evaluate these interactions and find optimal conditions. For example, in the tosylation of cellulose, a statistical approach identified that extending the reaction time to 144 hours and increasing the tosyl chloride molar ratio to 10:1 significantly enhanced the degree of substitution. bohrium.com

Temperature: Tosylation reactions are often run at room temperature or below (0 °C) to control selectivity and prevent side reactions. The stability of the tosylate product can also be a factor, as some sulfonates, particularly allylic ones, can be unstable at higher temperatures.

The table below summarizes key parameters that can be adjusted to optimize the tosylation reaction.

ParameterVariableEffect on ReactionOptimized ExampleRef.
Molar Ratio Tosyl Chloride : PhenolAffects degree of substitution and reaction completeness.10:1 ratio (TosCl:AGU) for high substitution on cellulose. bohrium.com
Base Pyridine, TEA, K2CO3, NaOHNeutralizes HCl; can influence reaction rate and side products.K2CO3 for acidic phenols, NaOH for less acidic phenols. nih.gov
Reaction Time Hours to DaysInfluences conversion and potential for side reactions.74-144 hours for maximizing substitution. bohrium.com
Temperature 0 °C to 30 °CAffects reaction rate and stability of products.30 °C found to be optimal in a statistical study. bohrium.com
Solvent Dichloromethane, THF, AcetoneSolubilizes reactants; can affect reaction rate.Anhydrous acetone with catalytic Na2CO3 for sulfonyl chloride synthesis. nih.gov

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methylphenyl 4 Methylphenylsulfonate

Reactivity Profiling of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 2-Iodo-4-methylphenyl 4-methylphenylsulfonate is the primary center of reactivity. Its relatively low bond dissociation energy and the high polarizability of iodine make it an excellent electrophile in a variety of transformations.

Oxidative Addition Processes in Transition Metal Catalysis

Oxidative addition of the aryl iodide bond to a low-valent transition metal center, such as Palladium(0) or Nickel(0), is a fundamental and often rate-determining step in many cross-coupling catalytic cycles. chemrxiv.org The generally accepted mechanism for aryl halides is a three-centered concerted pathway, where the metal attacks the C-I bond. chemrxiv.orgresearchgate.net

The process can be summarized as: Ar-I + M(0)Ln → [Ar-M(II)(I)-Ln]

Where Ar is the 2-(4-methylphenylsulfonyloxy)-5-methylphenyl group, M is a transition metal (e.g., Pd, Ni), and L is a supporting ligand. The resulting organometallic intermediate, an Aryl-Metal(II)-Iodide complex, can then proceed through subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to form new carbon-carbon or carbon-heteroatom bonds.

The reactivity of aryl halides in oxidative addition is highly dependent on the halogen, following the general trend: I > Br > Cl > F . researchgate.net This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond the easiest to cleave. acs.org Consequently, the aryl iodide moiety of this compound is expected to be significantly more reactive than analogous aryl bromides or chlorides in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Radical Pathways Involving Aryl Iodine Bonds

While two-electron oxidative addition is a common pathway, aryl iodides can also react via single-electron transfer (SET) mechanisms to generate aryl radicals. rsc.org These processes can be initiated by photoredox catalysis, electrochemistry, or certain transition metal systems under specific conditions. rsc.orgnih.gov

The generation of an aryl radical from an aryl iodide typically involves the following steps:

SET Initiation: An electron donor (e.g., a photoexcited catalyst or an electrode) transfers a single electron to the aryl iodide. Ar-I + e- → [Ar-I]•−

Fragmentation: The resulting radical anion is unstable and rapidly fragments to yield an aryl radical and an iodide anion. [Ar-I]•− → Ar• + I-

The highly reactive aryl radical (Ar•) can then be trapped by a radical acceptor or participate in a catalytic cycle. For instance, in some nickel- and palladium-catalyzed reactions, the aryl radical can add to the metal center, leading to high-valent intermediates that facilitate the desired bond formation. nih.gov This radical pathway provides an alternative mechanistic route that can be advantageous for certain challenging transformations.

Nucleophilic Attack at the Iodinated Aromatic Ring

Direct nucleophilic aromatic substitution (SNAr) on non-activated aryl halides, where a nucleophile displaces the halide, is generally challenging. wikipedia.orgquora.com The classic SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org The 2-Iodo-4-methylphenyl ring in the title compound is not sufficiently electron-deficient to readily undergo this type of reaction with common nucleophiles.

However, in the context of transition metal catalysis, particularly with copper (Ullmann reaction) or palladium, a formal nucleophilic substitution occurs. In these cases, the reaction does not proceed through a free Meisenheimer complex. Instead, the mechanism involves initial oxidative addition of the aryl iodide to the metal center, followed by reaction with the nucleophile and subsequent reductive elimination. This metal-mediated pathway effectively accomplishes the net substitution of iodide by the nucleophile under conditions where a direct SNAr reaction would not be feasible.

Role of the Aryl Sulfonate as a Leaving Group

The 4-methylphenylsulfonate (tosylate) group attached to the phenolic oxygen is also a potential leaving group in cross-coupling reactions, though it is generally less reactive than the aryl iodide.

Mechanism of Sulfonate Displacement in Cross-Coupling Reactions

Aryl sulfonates, such as tosylates and triflates, can serve as electrophiles in cross-coupling reactions, particularly those catalyzed by nickel. acs.orgnih.gov The key step is the oxidative addition of a low-valent metal catalyst into the C(aryl)-O bond, cleaving the sulfonate group.

Ar-O-SO2Ar' + Ni(0)Ln → [Ar-Ni(II)(OSO2Ar')-Ln]

This process is generally more difficult than the cleavage of a C-I bond because the C-O bond is stronger. Therefore, more reactive catalysts, often based on nickel with electron-rich ligands, and higher reaction temperatures are typically required. youtube.com In the case of this compound, the vast difference in reactivity between the C-I and C-O-SO2R bonds would allow for highly selective cross-coupling at the iodide position, leaving the sulfonate group intact for potential subsequent transformations.

Comparison with Other Common Leaving Groups (e.g., Triflates, Chlorides, Bromides)

The efficiency of a leaving group in transition metal-catalyzed cross-coupling reactions is critical for determining reaction conditions and selectivity. The relative reactivity generally follows the order of bond strength and the ability of the group to be displaced via oxidative addition. A widely accepted reactivity trend for palladium-catalyzed reactions is presented below.

Leaving GroupChemical FormulaRelative ReactivityTypical CatalystNotes
Iodide -IVery HighPd, Ni, CuThe most reactive halide, allowing for mild reaction conditions. acs.org
Triflate -OTf (-OSO2CF3)HighPd, NiReactivity is comparable to or slightly less than bromide. acs.org
Bromide -BrHighPd, Ni, CuA very common and reliable leaving group for a wide range of couplings. researchgate.net
Fluorosulfate -OSO2FModerate to HighPd, NiOften shows higher reactivity and selectivity than chlorides and can be comparable to triflates. rsc.org
Tosylate -OTs (-OSO2C6H4CH3)ModerateNi, Pd (less common)Less reactive than triflates; often requires more active nickel catalysts or harsher conditions. acs.org
Chloride -ClLow to ModeratePd, NiRequires more electron-rich, sterically hindered ligands and often higher temperatures for efficient activation. researchgate.net

This table provides a generalized reactivity trend. Specific reaction outcomes can be influenced by the substrate, catalyst, ligands, and reaction conditions.

As the table indicates, the iodide group is one of the most reactive leaving groups available for cross-coupling. Aryl triflates are also highly reactive, often comparable to bromides. acs.org Aryl tosylates, like the one present in this compound, are significantly less reactive than iodides, bromides, and triflates. This substantial difference in reactivity provides a strong basis for achieving chemoselective functionalization of the C-I bond while preserving the C-OTs bond.

Interplay of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric properties of the iodo and methyl substituents. These groups modulate the electron density of the phenyl ring and influence the susceptibility of the sulfonate ester to various chemical transformations.

The electronic nature of the substituents on the phenyl ring plays a crucial role in dictating the reactivity of the aryl sulfonate. The methyl group (-CH₃) at the para-position is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, which can affect reaction pathways. In contrast, the iodo group (-I) at the ortho-position exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which decreases the electron density of the ring. However, it can also act as a weak electron-donating group through resonance, by sharing its lone pair of electrons with the π-system of the ring.

Research on variously substituted aryl sulfonates has shown that the electronic nature of the substituents can significantly alter the reaction rates and even the reaction mechanism. nih.gov For this compound, the combination of an ortho-iodo and a para-methyl group presents a nuanced electronic environment that can be exploited for selective chemical transformations.

Steric hindrance arising from the substituents on the aromatic ring can significantly impact the rate and feasibility of a reaction. In this compound, the iodo group is positioned ortho to the sulfonate ester. Due to its relatively large atomic radius, the iodo group can sterically shield the reaction center from the approach of a nucleophile or a catalyst. This steric congestion can hinder reactions that require attack at the ipso-carbon or the sulfur atom of the sulfonate.

For example, in a potential SNAr reaction, a bulky nucleophile would experience significant steric repulsion from the adjacent iodo group, potentially slowing down the reaction rate compared to a less hindered analog. Similarly, in metal-catalyzed cross-coupling reactions where the catalyst coordinates to the iodo group, the proximity of the sulfonate ester might influence the geometry of the transition state and, consequently, the reaction's efficiency. The steric effect of the para-methyl group is generally considered to be minimal at the reaction center.

The following table provides a conceptual illustration of how the combination of electronic and steric effects might influence the relative reaction rates in a hypothetical nucleophilic substitution reaction.

Substituent PatternElectronic EffectSteric HindrancePredicted Relative Rate
4-Methylphenyl 4-methylphenylsulfonateElectron-donatingLow1.0
2-Iodophenyl 4-methylphenylsulfonateInductively withdrawing, weakly resonance donatingHigh0.5
This compoundCombined donating and withdrawing effectsHigh0.7

Investigating Reaction Mechanisms through Kinetic and Isotopic Studies

To gain a deeper understanding of the transformation processes involving this compound, kinetic and isotopic labeling studies are indispensable tools. These experiments can provide valuable insights into the reaction pathways, transition states, and the nature of bond-breaking and bond-forming steps.

A kinetic study would involve systematically varying the concentrations of the reactants (the aryl sulfonate, the coupling partner, the catalyst, and any additives) and monitoring the effect on the initial reaction rate. The order of the reaction with respect to each component can be determined from this data, which in turn provides clues about which species are involved in the rate-determining step.

For example, if a hypothetical cross-coupling reaction is found to be first order in the aryl sulfonate and the catalyst, but zero order in the coupling partner, it would suggest that the oxidative addition of the aryl sulfonate to the palladium catalyst is the rate-determining step. The following table presents hypothetical kinetic data for such a scenario.

Experiment[Aryl Sulfonate] (M)[Coupling Partner] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.10.111.0 x 10⁻⁵
20.20.112.0 x 10⁻⁵
30.10.211.0 x 10⁻⁵
40.10.122.0 x 10⁻⁵

Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms during a reaction and to probe for the involvement of specific intermediates. acs.orgchem-station.com By replacing a hydrogen atom with a deuterium atom at a specific position in the molecule, one can follow the fate of that position and distinguish between different possible reaction mechanisms. acs.orgnih.gov

For instance, to investigate whether a reaction at the aromatic ring proceeds via a direct substitution or an elimination-addition mechanism (involving a benzyne (B1209423) intermediate), a deuterium labeling experiment could be designed. If the reaction were to proceed through a benzyne intermediate, the incoming group could add to either of the two carbons of the former triple bond, leading to a mixture of products.

Consider a nucleophilic substitution reaction on this compound. If a deuterium atom is placed at the C3 position (ortho to the iodo group), and the reaction proceeds via a benzyne intermediate formed by elimination of HI, the nucleophile could attack either C2 or C3 of the benzyne. This would result in two different products, one where the nucleophile is at the original position of the iodo group and the deuterium remains, and another where the nucleophile is at the C3 position and the deuterium has shifted. The observation of such scrambling of the label would be strong evidence for a benzyne mechanism.

The hypothetical outcomes of such an experiment are summarized in the table below.

Proposed MechanismStarting MaterialExpected Product(s)Deuterium Position in Product(s)
Direct SNAr3-Deuterio-2-iodo-4-methylphenyl 4-methylphenylsulfonate2-Nu-3-deuterio-4-methylphenyl 4-methylphenylsulfonateExclusively at C3
Elimination-Addition (Benzyne)3-Deuterio-2-iodo-4-methylphenyl 4-methylphenylsulfonate2-Nu-3-deuterio-4-methylphenyl 4-methylphenylsulfonate AND 3-Nu-2-deuterio-4-methylphenyl 4-methylphenylsulfonateAt C3 and C2

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Dual Precursor in Tandem or One-Pot Transformations

The distinct reactivity of the carbon-iodine (C-I) bond and the carbon-sulfonate (C-OTs) bond is the cornerstone of its utility in sequential and cascade reactions. Generally, the C-I bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), compared to the more robust C-OTs bond. This reactivity differential allows for selective transformations at the iodinated position while the sulfonate group remains intact for subsequent reactions.

While specific cascade reactions involving the simultaneous activation of both the iodide and sulfonate groups of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate are not extensively documented, the structural motif is well-suited for such transformations. A hypothetical cascade could involve an initial palladium-catalyzed reaction at the C-I bond, which then generates a reactive intermediate that subsequently triggers an intramolecular reaction involving the sulfonate moiety. The success of such a cascade would depend on carefully designed substrates and reaction conditions to orchestrate the sequence of bond-forming events.

The most prominent application of this dual-functionalized compound is in sequential, or stepwise, synthesis. This strategy leverages the reactivity difference between the two leaving groups to introduce different substituents onto the aromatic ring in a controlled manner. A typical sequence involves the initial functionalization of the more reactive C-I bond, followed by a second transformation at the C-OTs position, often requiring a different catalyst system or more forcing conditions.

Typical Sequential Reaction Pathway:

Step 1: C-I Bond Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions to selectively react at the C-I bond.

Step 2: C-OTs Bond Functionalization: The resulting aryl sulfonate intermediate is then subjected to a second cross-coupling reaction, often requiring a nickel catalyst or a palladium catalyst with specialized ligands, to functionalize the sulfonate position.

This stepwise approach enables the synthesis of unsymmetrically substituted biaryls and other complex molecules that would be challenging to prepare via other methods.

Application in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are fundamental tools in modern organic synthesis, and this compound serves as an excellent substrate for these transformations, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium catalysts are highly effective for activating aryl-iodide bonds under relatively mild conditions. The sulfonate group is typically non-reactive under these conditions, allowing for chemoselective functionalization.

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a powerful method for constructing biaryl structures. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylated alkyne. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing materials with applications in electronics and pharmaceuticals. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It is a widely used method for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. wikipedia.orgresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents typical conditions for the selective functionalization of the aryl iodide moiety in a molecule like this compound, based on established protocols for similar substrates.

Reaction Coupling Partner Catalyst System Base Solvent Typical Yield
Suzuki Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O>85%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF>90%
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosK₃PO₄Toluene>80%

While palladium catalysis is highly selective for the C-I bond, nickel-based catalyst systems are particularly effective at activating the stronger C-O bond of aryl sulfonates. nih.gov This complementary reactivity is crucial for the sequential functionalization strategies discussed previously. After an initial Pd-catalyzed reaction at the iodide position, a subsequent nickel-catalyzed coupling can be employed to transform the sulfonate group. Nickel catalysts are often more cost-effective than their palladium counterparts and can offer unique reactivity for challenging substrates. rsc.orgwisc.edu

Copper-mediated or -catalyzed reactions, such as the Ullmann condensation, represent another important class of transformations for aryl halides. While often requiring higher temperatures than palladium-catalyzed reactions, copper systems are effective for forming C-O and C-N bonds. The aryl iodide in this compound would be a suitable coupling partner in copper-mediated reactions with alcohols, phenols, or amines. The selectivity between the iodide and sulfonate groups in copper-catalyzed systems can be less pronounced than with palladium, requiring careful optimization of reaction conditions.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

The synthesis of PAHs and related heterocyclic systems is a cornerstone of organic chemistry, driven by their unique electronic and photophysical properties. This compound serves as a key starting material for the assembly of these complex frameworks, primarily through intramolecular cyclization strategies.

While direct intramolecular cyclization of this compound is not the typical route, its derivatives are primed for such transformations. The most common strategy involves an initial intermolecular cross-coupling reaction, such as the Suzuki-Miyaura coupling, to generate a biaryl intermediate. In this two-step sequence, the carbon-iodine bond of the starting material is selectively activated to form a new carbon-carbon bond with another aromatic ring system.

For instance, the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst would yield a 2'-substituted-2-iodo-4-methylbiphenyl-4'-sulfonate derivative. This intermediate is then perfectly poised for an intramolecular cyclization reaction. The palladium catalyst, often in a different oxidation state or with different ligands, can then catalyze the formation of a new ring by activating a C-H bond on the newly introduced aryl ring, leading to the formation of a polycyclic system. The tosylate group can be retained in the final product, offering a handle for further functionalization, or it can be cleaved under specific reaction conditions.

Reaction Step Description Key Reagents Bond Formed
Step 1: Cross-Coupling Suzuki-Miyaura coupling to form a biaryl intermediate.Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid.Intermolecular C-C bond.
Step 2: Intramolecular Cyclization Palladium-catalyzed C-H activation to form a new ring.Palladium catalyst (e.g., Pd(OAc)₂), ligand.Intramolecular C-C bond.

This sequential approach allows for a modular synthesis of complex PAHs, where the final structure can be systematically varied by changing the coupling partner in the initial step.

Fluorenes are a significant class of PAHs, characterized by a distinctive 9H-fluorene core. They are widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Palladium-catalyzed reactions are instrumental in the synthesis of substituted fluorenes, and derivatives of this compound are valuable precursors in this context.

A well-established method for fluorene (B118485) synthesis involves the intramolecular C-H arylation of 2-iodobiphenyls. Following the logic from the previous section, a 2-iodobiphenyl (B1664525) derivative is first synthesized from this compound. The subsequent palladium-catalyzed intramolecular cyclization proceeds via an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by C-H activation of the adjacent phenyl ring to form a palladacycle intermediate. Reductive elimination then furnishes the fluorene product and regenerates the Pd(0) catalyst. researchgate.netnih.gov

An alternative and powerful approach is the palladium-catalyzed reaction of a 2-iodobiphenyl with a methylene (B1212753) source, such as dibromomethane (B42720) (CH₂Br₂). researchgate.netnih.gov This method allows for the direct construction of the fluorene core in a single step from the biaryl precursor. The reaction is believed to proceed through a tandem dual C-C bond formation sequence involving a dibenzopalladacyclopentadiene intermediate. researchgate.netnih.gov

Synthetic Approach Starting Material (Derivative) Key Reagents Product Architecture
Intramolecular C-H Arylation 2-Iodobiphenyl derivativePd(OAc)₂, ligandSubstituted Fluorene
Tandem Dual C-C Bond Formation 2-Iodobiphenyl derivativePd catalyst, CH₂Br₂Substituted Fluorene

The methyl and tosylate groups on the fluorene backbone, originating from the initial this compound, can modulate the electronic properties and solubility of the final molecule, which is crucial for its application in materials science.

Precursor for the Synthesis of High-Value Organic Molecules

The utility of this compound extends beyond the synthesis of PAHs to its role as a versatile precursor for a wide range of high-value organic molecules. Its bifunctional nature allows for selective and sequential reactions, enabling the construction of complex chemical scaffolds and advanced functional materials.

The development of novel synthetic routes to complex molecules is a continuous endeavor in organic chemistry. Building blocks that offer multiple, orthogonally reactive sites are highly sought after. This compound fits this description well. The carbon-iodine bond is readily functionalized through a plethora of reactions including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups.

The tosylate group, on the other hand, can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, although this is generally less facile than reactions at the C-I bond. More commonly, the tosylate group is retained during the initial transformations and then utilized in later stages of a synthesis. For example, it can be hydrolyzed to a phenol, which can then be used in etherification or esterification reactions. This latent functionality adds another layer of synthetic versatility to the molecule.

The combination of these reactive sites allows for the development of synthetic routes that can build molecular complexity in a controlled and stepwise manner. For instance, a Sonogashira coupling at the iodo position could be followed by a reduction of the tosylate to a thiol, which could then be used to append the molecule to a surface or another molecular entity.

The synthesis of advanced materials, such as conjugated polymers, dendrimers, and molecular wires, often relies on the use of well-defined monomeric units. The structural and electronic properties of these materials are directly inherited from the monomers from which they are constructed.

Derivatives of this compound can be envisioned as key intermediates in the preparation of such materials. For example, after conversion to a di-functionalized monomer (e.g., a boronic acid ester at one position and a halide at another), it could be subjected to polymerization reactions like Suzuki polymerization to yield conjugated polymers. The methyl and tosylate (or its derivatives) groups would act as solubilizing or property-modifying appendages on the polymer backbone.

Furthermore, the iodo- and tosylate-bearing aromatic core can be incorporated into larger, more complex functional molecules. For example, it could serve as a central scaffold to which other functional units, such as chromophores or redox-active groups, are attached. The ability to selectively address the iodo and tosylate functionalities allows for the precise placement of these units, leading to molecules with tailored properties for applications in areas like molecular electronics, sensing, and photonics.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of 2-Iodo-4-methylphenyl 4-methylphenylsulfonate in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would feature distinct signals for the two methyl groups and the aromatic protons on both phenyl rings. The protons on the iodo-substituted ring are expected to show characteristic splitting patterns (doublets and doublets of doublets) due to their coupling relationships. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the methyl, aromatic, and sulfonate carbons.

Predicted ¹H and ¹³C NMR Data (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom Position (Iodo-phenyl ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-3~ 7.3 - 7.5 (d)C-1: ~145-148
H-5~ 7.0 - 7.2 (dd)C-2: ~90-93
H-6~ 7.8 - 8.0 (d)C-3: ~130-133
4-CH₃~ 2.3 - 2.5 (s)C-4: ~140-143
C-5: ~128-131
C-6: ~141-144
4-CH₃: ~20-22
Atom Position (Tosylate ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2', H-6'~ 7.7 - 7.9 (d)C-1': ~133-136
H-3', H-5'~ 7.3 - 7.5 (d)C-2', C-6': ~128-130
4'-CH₃~ 2.4 - 2.6 (s)C-3', C-5': ~129-132
C-4': ~144-147
4'-CH₃: ~21-23

While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguous signal assignment. youtube.compreprints.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons on both rings, confirming their relative positions. For instance, a correlation between the signals for H-5 and H-6 on the iodo-phenyl ring would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the assigned proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, such as connecting the methyl proton signals to the methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data can provide valuable insights into the molecule's preferred conformation in solution. For instance, spatial proximity between protons of the iodo-phenyl ring and the tosylate ring would indicate a specific rotational arrangement around the S-O-C ester bond.

A detailed analysis of coupling constants (J-values) from the high-resolution ¹H NMR spectrum provides information on the dihedral angles between adjacent protons, which helps define the geometry of the aromatic rings. Furthermore, variations in chemical shifts can indicate anisotropic effects, where the electron clouds of the aromatic rings shield or deshield nearby nuclei. These effects, often studied in conjunction with NOESY data, help to build a comprehensive model of the molecule's dominant conformation in solution.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the molecular structure in the solid state. This technique determines the exact spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

An X-ray crystallographic study of this compound would yield a three-dimensional model of the molecule. For analogous sulfonate esters, the two aromatic rings are typically not coplanar. nih.gov The analysis would provide the precise dihedral angle between the plane of the iodo-methylphenyl ring and the plane of the methylphenylsulfonate ring. All bond lengths and angles would be determined with high precision, confirming the expected geometry around the tetrahedral sulfur atom of the sulfonate group.

Expected Crystallographic Parameters (Based on data from similar structures like C₁₂H₁₅NO₄S researchgate.net)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
S=O bond lengths~1.42 - 1.45 Å
S-O(ester) bond length~1.58 - 1.62 Å
C-I bond length~2.08 - 2.12 Å
Dihedral Angle (Ring-S-O-Ring)Varies, defines conformation

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is dictated by various non-covalent intermolecular interactions. In the crystal structure of this compound, several key interactions would be anticipated:

Halogen Bonding: A significant interaction is expected between the iodine atom and an oxygen atom of the sulfonate group of a neighboring molecule (I···O). Such interactions are common in iodo-substituted organic compounds and play a crucial role in directing the crystal packing. mdpi.com

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the electronegative sulfonate oxygen atoms are likely to be present, further stabilizing the crystal structure. nih.gov

Analysis of these interactions, often aided by Hirshfeld surface analysis, provides a complete picture of the supramolecular architecture. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net

The spectra for this compound would be dominated by strong absorptions corresponding to the sulfonate group. The aromatic rings and methyl groups also give rise to a series of characteristic bands.

Expected Characteristic Vibrational Frequencies (Based on data from structurally related sulfonamides and iodo-aromatic compounds researchgate.netchemrxiv.org)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonate (SO₂)Asymmetric Stretching~1360 - 1380
Sulfonate (SO₂)Symmetric Stretching~1170 - 1190
Ester (S-O-C)Stretching~900 - 950
Aromatic C-HStretching~3030 - 3100
Aromatic C=CRing Stretching~1450 - 1600
Methyl (CH₃)Symmetric/Asymmetric Stretching~2850 - 2960
C-IStretching~500 - 600

The FT-IR spectrum would likely show very strong bands for the asymmetric and symmetric S=O stretches. The FT-Raman spectrum, on the other hand, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-I bond, which are often weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Assignment of Characteristic Vibrational Modes

The key functional groups—the sulfonate ester, the aromatic rings, the methyl groups, and the carbon-iodine bond—each give rise to characteristic vibrational frequencies.

Key Vibrational Mode Assignments:

Sulfonate Group (SO₂): The sulfonate group is characterized by strong, distinct stretching vibrations. The asymmetric (ν_as(SO₂)) and symmetric (ν_s(SO₂)) stretching modes are typically observed in the regions of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively. These are often some of the most intense bands in the IR spectrum.

Aromatic Rings (C=C and C-H): The presence of two phenyl rings leads to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching (ν(C-H)) is observed above 3000 cm⁻¹. Out-of-plane (γ(C-H)) and in-plane (β(C-H)) C-H bending vibrations provide information about the substitution pattern of the rings and are found in the regions of 690-900 cm⁻¹ and 1000-1300 cm⁻¹, respectively.

Methyl Groups (CH₃): The methyl groups on both phenyl rings exhibit symmetric and asymmetric stretching vibrations (ν_s(CH₃) and ν_as(CH₃)) in the 2850-2980 cm⁻¹ range. Corresponding bending (scissoring and rocking) modes are found at lower frequencies.

Carbon-Iodine Bond (C-I): The C-I stretching vibration (ν(C-I)) is expected to appear at the lower end of the mid-IR spectrum, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Below is an interactive data table summarizing the expected characteristic vibrational modes for this compound, based on typical frequency ranges for its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric SO₂ StretchSulfonate (R-SO₂-OR')1350 - 1400Strong
Symmetric SO₂ StretchSulfonate (R-SO₂-OR')1160 - 1190Strong
Aromatic C-H StretchPhenyl Rings3000 - 3100Medium
Aromatic C=C StretchPhenyl Rings1450 - 1600Medium
Asymmetric CH₃ StretchMethyl (-CH₃)2950 - 2980Medium
Symmetric CH₃ StretchMethyl (-CH₃)2850 - 2880Medium
C-O Stretch (Ester)Sulfonate Ester950 - 1050Strong
C-S Stretch (Ester)Sulfonate Ester700 - 800Medium
Aromatic C-H Out-of-Plane BendPhenyl Rings690 - 900Strong
C-I StretchIodo-phenyl500 - 600Medium

Correlating Vibrational Spectra with Electronic Structure

The vibrational frequencies and intensities observed in IR and Raman spectra are intrinsically linked to the electronic structure of the molecule. The strength of a chemical bond, which is influenced by factors like bond order and electron density, directly affects the frequency of its stretching vibration—stronger bonds vibrate at higher frequencies.

In this compound, the electron-withdrawing nature of the sulfonate group and the iodine atom, contrasted with the electron-donating effect of the methyl groups, creates a specific distribution of electron density across the molecule. This electronic environment influences the bond strengths and, consequently, the vibrational frequencies. For instance, the S=O bond in the sulfonate group is highly polarized, leading to very intense IR absorptions.

Computational methods can be used to model the electronic structure and predict the vibrational spectra. researchgate.netmdpi.com Natural Bond Orbital (NBO) analysis, for example, can provide insights into hyperconjugative interactions and charge delocalization, which can be correlated with shifts in vibrational frequencies. researchgate.net The calculated spectra can then be compared with experimental data to validate the structural and electronic model of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of organic compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₄H₁₃IO₄S), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Fragmentation Analysis:

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecular ion, and the resulting fragment ions provide valuable structural information. chemguide.co.uk The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on the relative stability of the resulting cations and neutral losses.

The weakest bonds in the molecule are likely to cleave first. The ester bond (C-O-S) is a common site of fragmentation.

Plausible Fragmentation Pathways:

Cleavage of the C-O bond: Loss of the 2-iodo-4-methylphenoxy radical to form the 4-methylphenylsulfonyl cation.

Cleavage of the S-O bond: Formation of a 2-iodo-4-methylphenoxide anion and the corresponding 4-methylphenylsulfonium cation.

Loss of SO₂: Fragmentation involving the loss of a neutral sulfur dioxide molecule.

Benzylic cleavage: Fragmentation of the methyl groups from the aromatic rings.

The following interactive table outlines the predicted major fragments for this compound and their corresponding theoretical exact masses.

Fragment Ion (Structure)Molecular FormulaTheoretical Exact Mass (m/z)Plausible Origin
[C₁₄H₁₃IO₄S]⁺C₁₄H₁₃IO₄S419.9579Molecular Ion (M⁺)
[C₇H₇O₂S]⁺C₇H₇O₂S155.01674-methylphenylsulfonyl cation (Loss of C₇H₆IO radical)
[C₇H₆IO]⁺C₇H₆IO244.94632-iodo-4-methylphenyl cation (from cleavage and rearrangement)
[C₇H₇]⁺C₇H₇91.0548Tropylium ion (from rearrangement of the tolyl group)
[C₆H₄I]⁺C₆H₄I202.9358Iodophenyl cation (Loss of CH₃ from the 2-iodo-4-methylphenyl fragment)

The analysis of these fragmentation patterns, in conjunction with the high-resolution mass of the parent ion, provides conclusive evidence for the proposed structure of this compound. youtube.comnih.gov

Based on a comprehensive review of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on "this compound" are not present in the public domain. The requested in-depth analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Fukui functions, have not been published for this specific compound.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline and strict content inclusions, as the foundational research data is unavailable. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Selectivity via Computational Descriptors

Bond Dissociation Energies (BDE) and Radical Formation Tendencies

Bond dissociation energy (BDE) is a critical parameter in understanding the tendency of a molecule to undergo homolytic cleavage and form radicals. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate BDEs with a good balance of accuracy and computational cost. For 2-Iodo-4-methylphenyl 4-methylphenylsulfonate, the C–I bond is of particular interest for radical formation.

The tendency to form an aryl radical is a significant aspect of the chemistry of aryl halides and can be exploited in various chemical transformations. nih.gov The generation of such radicals can be initiated under thermal, photochemical, or redox conditions. nih.gov Computational studies can model these processes and predict the most likely pathways for radical formation.

Table 1: Representative Bond Dissociation Energies of Related Bonds

Bond TypeRepresentative MoleculeTypical BDE (kcal/mol)
C-IIodobenzene (B50100)~67
C-SPhenyl methyl sulfide~73
S-ODimethyl sulfoxide~89

Note: The BDE values are approximate and can vary based on the specific molecular structure and computational method used.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, a key area of interest is its participation in transition metal-catalyzed cross-coupling reactions, where the tosylate group can act as a leaving group.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. iciq.org While aryl iodides are highly reactive in these processes, aryl tosylates also serve as effective substrates, though they are generally less reactive than the corresponding aryl triflates. scilit.comacs.org A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl tosylate (Ar-OTs) involves three main steps:

Oxidative Addition: The Ar-OTs substrate reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate. This step involves the cleavage of the C–OTs bond.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium(II) center, displacing the tosylate group.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

For the palladium-catalyzed cross-coupling of aryl tosylates, theoretical calculations can quantify the activation energy for the oxidative addition of the C–OTs bond to the palladium(0) center. nih.gov These calculations can help in designing more efficient catalyst systems by predicting how modifications to the ligand or substrate will affect this energy barrier. nih.gov While specific energy barrier values for this compound are not available, computational models for similar aryl tosylates have provided valuable insights into their reactivity. nih.gov

Table 2: Conceptual Energy Profile for a Catalytic Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials (e.g., Ar-OTs + Pd(0) complex)
Transition StateΔG‡Highest energy point leading to the product of the elementary step
ProductsΔGrxnProducts of the elementary step (e.g., Oxidative addition adduct)

Note: This is a conceptual table. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations (if applicable to solution-phase behavior or interactions)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov While quantum mechanical calculations are excellent for detailing reaction mechanisms, MD simulations are particularly useful for understanding the behavior of molecules in solution, including solvent effects, conformational changes, and intermolecular interactions.

For this compound, MD simulations could be employed to investigate its conformational preferences in different solvents. The orientation of the tosylate group relative to the iodo-substituted phenyl ring could be influenced by the solvent environment, which in turn could affect its reactivity. MD simulations can also provide insights into the solvation shell around the molecule and how solvent molecules might participate in or hinder a chemical reaction. nih.gov

Although specific MD simulation studies on this compound are not documented in the provided search results, the technique is broadly applicable to understanding the solution-phase dynamics of substituted aromatic compounds. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

While direct research on 2-Iodo-4-methylphenyl 4-methylphenylsulfonate is not extensively documented in publicly available literature, a substantial body of knowledge on its constituent functional moieties—the iodinated phenol derivative and the arylsulfonate ester—provides a strong foundation for understanding its chemical behavior. The key contributions from related research areas can be summarized as follows:

Dual Functionality for Sequential Reactions: The presence of two distinct reactive sites, the carbon-iodine (C-I) bond and the carbon-oxygen-sulfur (C-O-S) bond of the sulfonate ester, is a paramount feature. Research on similar difunctionalized aromatic compounds has demonstrated the potential for selective, sequential cross-coupling reactions. The reactivity of aryl halides and aryl sulfonates in palladium-catalyzed reactions is well-established, and often, their reactivity is orthogonal, allowing for stepwise functionalization.

Precursor to Versatile Intermediates: Iodinated phenols are recognized as crucial intermediates in organic synthesis. scielo.brresearchgate.netresearchgate.netwikipedia.orggoogle.com They serve as precursors for a variety of transformations, including the introduction of diverse functional groups through metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. google.com

Aryl Sulfonates as Effective Leaving Groups: The 4-methylphenylsulfonate (tosylate) group is an excellent leaving group, making the corresponding aryl sulfonates effective electrophiles in cross-coupling reactions. nih.govnih.govresearchgate.net They are considered a valuable and often more stable alternative to aryl triflates. acs.orgorganic-chemistry.org

The primary contribution of a molecule like This compound lies in its potential to act as a bifunctional linchpin in complex synthesis, enabling the controlled and directional assembly of molecular frameworks.

Unexplored Reactivity Patterns of this compound

The unique juxtaposition of an iodo group and a tosylate group on the same aromatic ring presents several avenues for unexplored reactivity. The electronic interplay between the electron-withdrawing sulfonate group and the polarizable iodo group could lead to novel reactivity patterns that differ from their monofunctionalized counterparts.

Potential areas for investigation include:

Chemoselective Transformations: A critical area of investigation is the selective activation of one reactive site over the other. The relative reactivity of the C-I versus the C-OTs bond towards different catalytic systems (e.g., palladium, nickel, copper) is a key question. This selectivity could potentially be tuned by the choice of catalyst, ligands, and reaction conditions.

Intramolecular Cyclization Precursor: The ortho-relationship of the iodo and tosylate groups could be exploited in the synthesis of heterocyclic systems. Following a reaction at the iodo position to introduce a nucleophilic tether, a subsequent intramolecular cyclization via displacement of the tosylate leaving group could provide a facile route to various fused ring systems.

Formation of Aryne Intermediates: Iodophenols can be precursors to arynes. researchgate.net The presence of the tosylate group could influence the conditions required for aryne formation and its subsequent trapping, potentially leading to new synthetic pathways.

The following table outlines hypothetical chemoselective reactions that could be explored:

Catalyst SystemExpected Reactive SitePotential Product Class
Pd(PPh₃)₄ / BaseC-I bondBiaryls, Styrenes, Alkynes
Ni(cod)₂ / LigandC-OTs bond or C-I bondFunctionalized arenes
CuI / LigandC-I bondHeteroatom-substituted arenes

Potential for Application in Emerging Synthetic Methodologies

The structural attributes of This compound make it a promising candidate for application in several cutting-edge areas of synthetic chemistry.

Late-Stage Functionalization: In the synthesis of complex molecules like pharmaceuticals and agrochemicals, the ability to introduce functional groups at a late stage is highly desirable. The orthogonal reactivity of the iodo and tosylate groups could allow for the sequential introduction of different moieties into a complex scaffold, enhancing synthetic efficiency.

Diversity-Oriented Synthesis: This compound could serve as a versatile starting point in diversity-oriented synthesis. A common intermediate can be selectively functionalized at either the iodo or tosylate position, leading to a library of structurally diverse compounds for biological screening.

Flow Chemistry: The well-defined reactivity of aryl halides and sulfonates makes them amenable to flow chemistry processes. The use of This compound in continuous flow systems could enable rapid and controlled synthesis of a range of derivatives with high purity and yield.

Prospects for Further Computational and Experimental Synergy

A synergistic approach combining computational and experimental studies would be instrumental in unlocking the full potential of This compound .

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, bond dissociation energies, and activation barriers for reactions at both the C-I and C-OTs sites. Such studies can guide the rational design of experiments by predicting the most favorable reaction conditions for achieving chemoselectivity. Computational investigations into substituted diazabenzenes and other substituted aromatic systems have demonstrated the power of these methods in understanding reactivity. tubitak.gov.tr

Mechanism-Guided Experimentation: The insights gained from computational studies can inform the design of experiments to probe the reaction mechanisms. For example, if calculations suggest a particular ligand should favor reaction at one site, this can be experimentally verified. This iterative cycle of prediction and experimentation will accelerate the development of synthetic protocols.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR) and single-crystal X-ray diffraction studies of the parent molecule and its reaction products would provide invaluable empirical data to validate computational models and fully characterize the novel compounds synthesized.

Broader Impact on Organic Chemistry and Interdisciplinary Research Fields

The exploration of This compound and related bifunctional reagents is poised to have a significant impact beyond fundamental synthetic chemistry.

Medicinal Chemistry: The ability to rapidly generate libraries of complex, functionalized aromatic compounds is of great interest in drug discovery. acs.org The scaffolds derived from this reagent could be used to develop new therapeutic agents.

Materials Science: Aryl-containing molecules are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The controlled, directional synthesis enabled by this reagent could facilitate the construction of novel conjugated polymers and small molecules with tailored optoelectronic properties. The interaction of aromatic systems with iodine has also been a subject of interest. nih.gov

Chemical Biology: The development of novel bioconjugation strategies often relies on chemoselective reactions. The unique reactivity of this compound could potentially be adapted for the selective modification of biomolecules.

Q & A

Q. How can this compound be utilized in synthesizing complex heterocycles or metal-organic frameworks (MOFs)?

  • Methodology : The sulfonate group can act as a directing group in C-H activation reactions (e.g., Pd-catalyzed arylation). For MOFs, its rigid aromatic structure and sulfonate’s chelating ability may facilitate coordination with lanthanides or transition metals. Characterize MOFs via PXRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methylphenyl 4-methylphenylsulfonate
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methylphenyl 4-methylphenylsulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.